molecular formula C25H27ClN2O4S B11526224 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide

2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide

Cat. No.: B11526224
M. Wt: 487.0 g/mol
InChI Key: FWLAYCLPFAXUMT-UHFFFAOYSA-N
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Description

2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide is an organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of a chloro-methoxyphenyl group, a methylbenzenesulfonamido group, and a propan-2-ylphenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the acylation of the intermediate with 4-(propan-2-yl)phenyl acetamide under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets. The chloro-methoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonamido group may also play a role in binding to proteins or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H27ClN2O4S

Molecular Weight

487.0 g/mol

IUPAC Name

2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H27ClN2O4S/c1-17(2)19-7-10-21(11-8-19)27-25(29)16-28(23-15-20(26)9-14-24(23)32-4)33(30,31)22-12-5-18(3)6-13-22/h5-15,17H,16H2,1-4H3,(H,27,29)

InChI Key

FWLAYCLPFAXUMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(C)C)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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